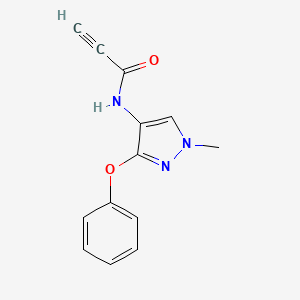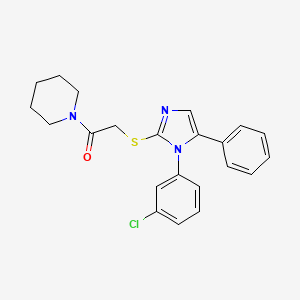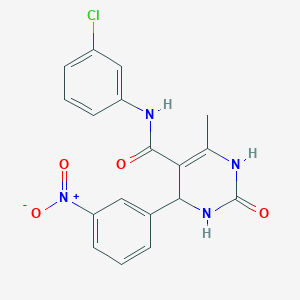
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
More research is needed to fully understand the mechanisms of action of compound X.
2. Development of Analogues: The development of analogues of compound X may lead to compounds with improved potency and specificity.
3. Clinical Applications: Further research is needed to determine if compound X has potential clinical applications.
4. Pharmacokinetics: More research is needed to understand the pharmacokinetics of compound X, including its absorption, distribution, metabolism, and excretion.
Conclusion:
In conclusion, compound X is a highly potent and specific compound that has potential applications in scientific research. Its ability to modulate neurotransmitter release, ion channel activity, and receptor binding make it a useful tool for studying various physiological and biochemical processes. Further research is needed to fully understand the mechanisms of action of compound X and its potential clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages and limitations for use in lab experiments. Some of these are as follows:
Advantages:
1. High Potency: Compound X is a highly potent compound, which means that small amounts can be used in experiments.
2. Specificity: Compound X has a high degree of specificity for certain receptors and ion channels, making it a useful tool for studying these targets.
3. Versatility: Compound X can be used in a variety of experimental settings, making it a versatile tool for scientific research.
Limitations:
1. Cost: The synthesis of compound X is complex and expensive, making it a costly tool for scientific research.
2. Toxicity: Compound X has been shown to be toxic in certain doses, which limits its use in some experimental settings.
3. Limited Availability: Compound X is not widely available, which limits its use in some experimental settings.
Direcciones Futuras
There are several future directions for research on compound X. Some of these include:
1. Further Study of
Métodos De Síntesis
The synthesis of compound X involves a multi-step process that includes the reaction of various chemical reagents. The exact synthesis method is complex and beyond the scope of this paper. However, it is worth mentioning that the synthesis of compound X requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in scientific research. This compound has shown promise as a tool for studying various physiological and biochemical processes. Some of the research applications of compound X are as follows:
1. Neurotransmitter Release: Compound X has been shown to modulate the release of neurotransmitters in the brain, making it a useful tool for studying the mechanisms of neurotransmitter release.
2. Ion Channels: Compound X has been shown to modulate the activity of ion channels, making it a useful tool for studying the mechanisms of ion channel activity.
3. Receptor Binding: Compound X has been shown to bind to certain receptors in the brain, making it a useful tool for studying the mechanisms of receptor binding.
4. Pain Perception: Compound X has been shown to modulate pain perception, making it a useful tool for studying the mechanisms of pain perception.
Propiedades
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-26-19-14-23(15-20(25)21-16-8-4-5-9-16)17(12-18(19)24)13-22-10-6-2-3-7-11-22/h12,14,16H,2-11,13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPDHZAYUMLVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2604841.png)



![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
